molecular formula C6H13O9P B13386702 DL-Fructose-6-phosphate CAS No. 1174374-30-1

DL-Fructose-6-phosphate

Cat. No.: B13386702
CAS No.: 1174374-30-1
M. Wt: 260.14 g/mol
InChI Key: GSXOAOHZAIYLCY-UHFFFAOYSA-N
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Description

DL-Fructose-6-phosphate is a ketohexose monophosphate that plays a crucial role in carbohydrate metabolism. It is a derivative of fructose, phosphorylated at the 6-hydroxy group, and is commonly found in the β-D-form within cells. This compound is an important intermediate in glycolysis and gluconeogenesis pathways, where it is produced by the isomerization of glucose-6-phosphate and further phosphorylated to fructose-1,6-bisphosphate .

Chemical Reactions Analysis

Types of Reactions

DL-Fructose-6-phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into other sugar derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Enzymatic reactions often involve specific enzymes like phosphoglucose isomerase and phosphofructokinase .

Major Products Formed

The major products formed from these reactions include fructose-1,6-bisphosphate, glyceraldehyde 3-phosphate, and dihydroxyacetone phosphate .

Scientific Research Applications

DL-Fructose-6-phosphate has numerous applications in scientific research:

Mechanism of Action

DL-Fructose-6-phosphate exerts its effects by participating in key metabolic pathways. It is converted to fructose-1,6-bisphosphate by phosphofructokinase in glycolysis, which is a crucial step for energy production in cells. It also serves as a substrate for glutamine-fructose-6-phosphate aminotransferase, which converts it to glucosamine-6-phosphate, a precursor for glycosaminoglycans and glycoproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its central role in both glycolysis and gluconeogenesis, making it a key regulator of cellular energy metabolism. Its ability to be converted into various other important metabolites highlights its versatility and importance in biochemical processes .

Properties

IUPAC Name

(2,3,4,6-tetrahydroxy-5-oxohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXOAOHZAIYLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291886
Record name 2-Hexulose, 6-(dihydrogen phosphate)
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Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very soluble in water; [Merck Index]
Record name Fructose-6-phosphate
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CAS No.

1174374-30-1, 643-13-0
Record name 2-Hexulose, 6-(dihydrogen phosphate)
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Record name D-Fructose, 6-(dihydrogen phosphate)
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Record name 2-Hexulose, 6-(dihydrogen phosphate)
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Record name D-fructose 6-(dihydrogen phosphate)
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